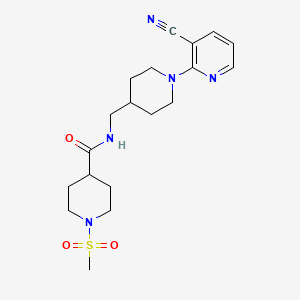
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Piperidine rings : Central to its structure, these rings contribute to the compound's pharmacological properties.
- Cyanopyridine moiety : This component is linked to the piperidine and is crucial for its biological interactions.
- Methylsulfonyl group : Enhances solubility and may influence the compound's interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.45 g/mol |
| CAS Number | 2034238-41-8 |
Research indicates that this compound acts primarily as an allosteric modulator of the chemokine receptor CXCR3. This receptor plays a pivotal role in immune cell trafficking and inflammatory responses. By modulating CXCR3 activity, the compound can influence various signaling pathways associated with inflammation and autoimmune diseases.
Inhibition of Inflammatory Pathways
Studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated macrophages. This suggests its potential as a therapeutic agent in conditions involving excessive inflammation, such as rheumatoid arthritis or multiple sclerosis .
Case Study: Inhibition of IL-1β Release
A notable study investigated the effects of this compound on human macrophages treated with LPS/ATP, which are known to trigger inflammatory responses. The results showed a significant reduction in IL-1β release, indicating that the compound effectively mitigates inflammatory signaling pathways.
| Compound | IL-1β Inhibition (%) |
|---|---|
| This compound | 35% |
| Control (no treatment) | 0% |
Antiviral Activity
In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication mechanisms. However, further research is needed to elucidate these effects fully .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Compound A | CXCR3 Modulator | Allosteric modulation |
| Compound B | NLRP3 Inhibitor | Direct inhibition |
| This compound | Anti-inflammatory | Allosteric modulation |
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-28(26,27)24-11-6-16(7-12-24)19(25)22-14-15-4-9-23(10-5-15)18-17(13-20)3-2-8-21-18/h2-3,8,15-16H,4-7,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFNULBGCMBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













